Agarotriose

Prebiotics Bifidobacterium infantis Gut microbiome

Agarotriose (AgaDP3, A3) is a neutral agaro-oligosaccharide composed of three monosaccharide units—one L-3,6-anhydrogalactose and two D-galactose residues—linked via alternating α-1,3 and β-1,4 glycosidic bonds. With a molecular formula of C₁₈H₃₀O₁₅ and a monoisotopic mass of 486.1585 Da, agarotriose is an intermediate-degree-of-polymerization (DP3) member of the agar-derived sugar family.

Molecular Formula C18H30O15
Molecular Weight 486.4 g/mol
Cat. No. B13785353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgarotriose
Molecular FormulaC18H30O15
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESC1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C18H30O15/c19-1-4-7(21)9(23)10(24)17(30-4)32-13-6-3-28-15(13)12(26)18(31-6)33-14-8(22)5(2-20)29-16(27)11(14)25/h4-27H,1-3H2/t4-,5-,6+,7+,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18+/m1/s1
InChIKeyVPMAFOPPEUEPNR-YFARQLEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agarotriose (CAS 155015-96-6): A DP3 Agaro-Oligosaccharide with Verified Prebiotic and Anti-Colitic Differentiation for Scientific Procurement


Agarotriose (AgaDP3, A3) is a neutral agaro-oligosaccharide composed of three monosaccharide units—one L-3,6-anhydrogalactose and two D-galactose residues—linked via alternating α-1,3 and β-1,4 glycosidic bonds . With a molecular formula of C₁₈H₃₀O₁₅ and a monoisotopic mass of 486.1585 Da, agarotriose is an intermediate-degree-of-polymerization (DP3) member of the agar-derived sugar family [1]. It is generated through enzymatic or acid-enzyme hybrid hydrolysis of agarose, a major polysaccharide of red algal cell walls. Commercially, agarotriose is available as a white powder at ≥98% purity (HPLC/HPGPC) and is supplied strictly for research purposes .

Why Agarotriose Cannot Be Substituted by Other Agar-Derived Oligosaccharides or Neoagaro-Series Analogs in Research Applications


Agar-derived sugars with differing degrees of polymerization (DP) and reducing-end configurations (agaro- vs. neoagaro-series) exhibit starkly divergent biological activities despite sharing the same monosaccharide building blocks. Among six purified agar-derived sugars—AHG, neoagarobiose (NeoDP2), agarotriose (AgaDP3), neoagarotetraose (NeoDP4), agaropentaose (AgaDP5), and neoagarohexaose (NeoDP6)—only agarotriose was fermentable by the probiotic Bifidobacterium infantis ATCC 15697 [1]. Furthermore, in a DSS-induced colitis model, agarotriose (A3) yielded superior therapeutic outcomes relative to both its shorter (agarobiose, A2) and longer (agarotetraose, A4) agaro-series homologs [2]. These DP-specific and series-specific activity cliffs mean that substituting agarotriose with a seemingly similar agar-derived oligosaccharide—regardless of shared monomer composition—will yield fundamentally different experimental results.

Quantitative Differentiation Evidence for Agarotriose: Head-to-Head Comparisons Against Closest Agaro- and Neoagaro-Oligosaccharide Analogs


Prebiotic Fermentability: Agarotriose Is the Only Agar-Derived Sugar Utilized by Bifidobacterium infantis Among Six Tested Oligosaccharides

In a screen of six purified agar-derived sugars at 5 g/L as sole carbon sources in synthetic MRS broth, agarotriose (AgaDP3) was the only one that supported the growth of B. infantis ATCC 15697. None of the other five sugars—AHG, neoagarobiose (NeoDP2), neoagarotetraose (NeoDP4), agaropentaose (AgaDP5), or neoagarohexaose (NeoDP6)—produced measurable cell growth [1]. This exclusive fermentability establishes agarotriose as a uniquely selective prebiotic substrate within the agar-derived oligosaccharide family.

Prebiotics Bifidobacterium infantis Gut microbiome Agar-derived oligosaccharides

Colitis Alleviation Efficacy: Agarotriose (DP3) Demonstrates Superior Outcomes Over Agarobiose (DP2) and Agarotetraose (DP4) in DSS-Induced Murine Colitis

In a DSS-induced colitis mouse model comparing three agaro-oligosaccharides of different DP, oral administration of agarotriose (A3) demonstrated superior outcomes relative to agarobiose (A2) and agarotetraose (A4). All three AOSs alleviated body weight loss and colon shortening and modulated inflammatory cytokines (enhanced IL-10, reduced IL-6, IL-1β, and TNF-α), but A3 uniquely corrected DSS-induced intestinal dysbiosis by increasing Bacteroidota and reducing Firmicutes at the phylum level, and significantly restored disrupted metabolic pathways including amino acid and lipid metabolism, with differential metabolites enriched in arginine synthesis [1].

Ulcerative colitis IBD Degree of polymerization Microbiome modulation

Gastric Stability: Agarotriose Retains >80% Integrity After 3 Hours in Simulated Gastric Fluid Supporting Oral Administration Feasibility

The stability of agarotriose under simulated gastric conditions was evaluated to assess its suitability for oral prebiotic administration. When incubated in simulated gastric fluid at 37°C, more than 80% of agarotriose remained intact after 3 hours, although partial degradation to agarobiose and galactose occurred via cleavage of the α-1,3-glycosidic bond under low pH conditions [1]. This level of gastric resilience compares favorably to certain human milk oligosaccharides and supports the compound's viability for in vivo oral dosing protocols.

Gastric stability Oral delivery Simulated digestion Prebiotic formulation

Antioxidant Activity: AO13 Mixture (AHG + Agarotriose) Exhibits 2.75-Fold Higher H₂O₂-Scavenging Activity Than NAO24 (Neoagarobiose + Neoagarotetraose) in Human Dermal Fibroblasts

In a direct comparison of agaro- and neoagaro-oligosaccharide mixtures, AO13 (containing L-AHG and agarotriose produced via β-agarase rGaa16B followed by α-NAOSH rGaa117) demonstrated significantly higher antioxidant activity than NAO24 (neoagarobiose + neoagarotetraose). AO13 exhibited H₂O₂-scavenging activities of 25.0%, 35.3%, and 44.0% at 1, 2, and 4 mg/mL, respectively, whereas NAO24 showed less than 20% scavenging at all concentrations [1]. In H₂O₂-challenged HDFs, AO13 pretreatment at 100, 200, and 400 µg/mL increased cell viability to 56.0%, 66.6%, and 73.2% (vs. 42.0% for H₂O₂-only control), while NAO24 provided no significant protection [1].

Antioxidant Human dermal fibroblasts ROS scavenging Agaro- vs. neoagaro-oligosaccharides

Skin Whitening Activity: Agarotriose Exhibits No Detectable Whitening Activity, Unlike Neoagarotetraose and Neoagarohexaose—A Critical Negative Differentiator for Application-Specific Procurement

In a comparative screen of AHG, agaro-oligosaccharides (AOSs), and neoagaro-oligosaccharides (NAOSs) at 50 µg/mL for in vitro skin whitening activity in B16 melanoma cells and human epidermal melanocytes, agarotriose (AgaDP3) showed no whitening activity. Neoagarotetraose and neoagarohexaose were active, while neoagarobiose and all tested odd-numbered AOSs (DP3, DP5, DP7) were inactive [1]. This negative result is a structurally informative differentiation: the presence of D-galactose at the non-reducing end (agaro-series) abrogates melanogenesis inhibition, whereas L-AHG at the non-reducing end (neoagaro-series, even-numbered) enables it.

Skin whitening Melanogenesis Tyrosinase Application exclusion

Evidence-Backed Application Scenarios for Agarotriose in Scientific Research and Industrial Development


Selective Prebiotic Ingredient for Bifidobacterium-Targeted Gut Microbiome Studies

Agarotriose is the only agar-derived oligosaccharide that supports the growth of B. infantis ATCC 15697 and multiple other HMO-utilizing Bifidobacterium strains (ATCC 17930, ATCC 15702, B. kashiwanohense DSM 21854), while all other tested agaro- and neoagaro-sugars are non-fermentable [1]. This makes it an ideal research tool for selective enrichment of bifidobacterial populations in mixed-consortia fermentation models and for studying structure-specific prebiotic mechanisms, where substitution by any other agar-derived oligosaccharide would yield a null result.

Lead Oligosaccharide Candidate for In Vivo Colitis and IBD Intervention Studies

The DP-dependent efficacy gradient established by Yuan et al. (2024) positions agarotriose (DP3) as the most efficacious agaro-oligosaccharide for DSS-induced colitis models, outperforming both agarobiose (DP2) and agarotetraose (DP4) in microbiome normalization and metabolic pathway restoration [2]. Researchers designing colitis intervention experiments should select agarotriose over other DPs to maximize therapeutic signal, particularly for endpoints involving gut microbiota composition (Bacteroidota/Firmicutes ratio) and arginine metabolism.

Dermal Fibroblast Oxidative Stress Protection and Anti-Aging Research

The AO13 mixture (L-AHG + agarotriose) demonstrated dose-dependent protection of human dermal fibroblasts against H₂O₂-induced oxidative stress, increasing cell viability from 42.0% (H₂O₂-only) to 73.2% at 400 µg/mL and reducing intracellular ROS to 65.5% of stressed control levels [3]. This application is structurally specific to the agaro-series; the neoagaro-series analog NAO24 provided no significant protection. Agarotriose or its AHG-containing mixtures are therefore the appropriate procurement choice for dermal antioxidant and anti-aging mechanism studies.

Gut Microbiome Modulation Research with Akkermansia muciniphila Enrichment

Recent evidence demonstrates that agarotriose (200 mg/kg, oral gavage) preferentially enriches Akkermansia muciniphila in the gut and increases intraluminal spermidine levels, suppressing PI3K/AKT/NF-κB signaling in colitis models [4]. This microbiome-remodeling mechanism, which targets a keystone mucin-degrading species distinct from Bifidobacterium, expands agarotriose's application scope beyond classical prebiotic paradigms into host-microbe-metabolite axis research, for which alternative oligosaccharides of different DP or series-configuration have not demonstrated equivalent A. muciniphila enrichment activity.

Quote Request

Request a Quote for Agarotriose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.